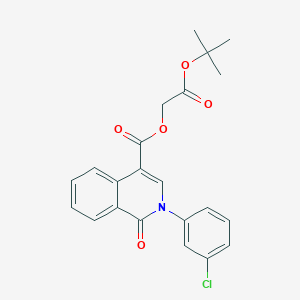

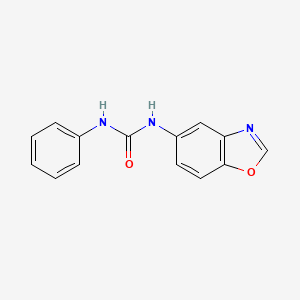

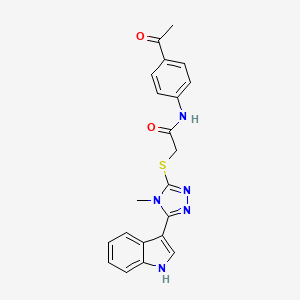

N-(1,3-benzoxazol-5-yl)-N'-phenylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzoxazoles are a class of compounds that contain a benzene-fused oxazole ring . They are known for their diverse biological activities and are used in the synthesis of various pharmaceutical agents .

Synthesis Analysis

The synthesis of benzoxazole derivatives often involves the cyclization of 2-aminophenols and carboxylic acids . The specific synthesis process for “N-(1,3-benzoxazol-5-yl)-N’-phenylurea” is not available in the literature I have access to.Molecular Structure Analysis

While the specific structure of “N-(1,3-benzoxazol-5-yl)-N’-phenylurea” is not available, benzoxazoles typically consist of a benzene ring fused to an oxazole ring .Chemical Reactions Analysis

Benzoxazoles can undergo various chemical reactions, including substitutions and additions . The specific reactions of “N-(1,3-benzoxazol-5-yl)-N’-phenylurea” are not documented in the sources I have access to.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure . Without more information on “N-(1,3-benzoxazol-5-yl)-N’-phenylurea”, I can’t provide a detailed analysis.Applications De Recherche Scientifique

Synthesis and Photophysical Properties

- Fluorescent Derivatives Synthesis: Novel fluorescent derivatives of benzoxazoles, including those related to N-(1,3-benzoxazol-5-yl)-N'-phenylurea, have been synthesized. These compounds exhibit interesting absorption-emission properties due to excited state intra-molecular proton transfer pathways (Padalkar et al., 2011).

Photophysical Studies

- Solvatochromic Probes: Certain benzoxazole derivatives, including this compound analogs, have been studied for their solvatochromic properties, which are important in biophysical research (Guzow et al., 2013).

Anticancer Research

- Anticancer Agent Design: Benzoxazole derivatives have been designed and synthesized with potential anticancer properties. These compounds show promising biological activities, including against cancer cells (Fathima et al., 2022).

Cytokinin-like Activity

- Agricultural Applications: Some N-phenylurea derivatives, related to this compound, have been found to exhibit cytokinin-like activity, which is significant in plant growth and development (Ricci et al., 2001).

Antimicrobial and Antiprotozoal Activities

- Antimicrobial and Antiprotozoal Agents: New benzoxazole derivatives have shown promising antiprotozoal and antimicrobial activities, highlighting their potential in addressing various infectious diseases (Abdelgawad et al., 2021).

Material Science

- Organic Light-Emitting Diodes (OLEDs): Benzoxazole derivatives have been used in the development of OLEDs, demonstrating the versatility of these compounds in material science (Ko et al., 2001).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(1,3-benzoxazol-5-yl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c18-14(16-10-4-2-1-3-5-10)17-11-6-7-13-12(8-11)15-9-19-13/h1-9H,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQYSBHUSUMHEFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid](/img/structure/B2631467.png)

![tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2631469.png)

![5-chloro-N-{[2-(3-fluorophenoxy)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2631470.png)

![2-[Methyl(quinolin-2-yl)amino]cyclopentan-1-ol](/img/structure/B2631471.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2631481.png)

![N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide](/img/structure/B2631484.png)